[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid [(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid
Brand Name: Vulcanchem
CAS No.: 1142211-74-2
VCID: VC2308441
InChI: InChI=1S/C14H18N2O3/c17-13(15-8-4-5-9-15)10-16(11-14(18)19)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,18,19)
SMILES: C1CCN(C1)C(=O)CN(CC(=O)O)C2=CC=CC=C2
Molecular Formula: C14H18N2O3
Molecular Weight: 262.3 g/mol

[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid

CAS No.: 1142211-74-2

Cat. No.: VC2308441

Molecular Formula: C14H18N2O3

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid - 1142211-74-2

Specification

CAS No. 1142211-74-2
Molecular Formula C14H18N2O3
Molecular Weight 262.3 g/mol
IUPAC Name 2-(N-(2-oxo-2-pyrrolidin-1-ylethyl)anilino)acetic acid
Standard InChI InChI=1S/C14H18N2O3/c17-13(15-8-4-5-9-15)10-16(11-14(18)19)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,18,19)
Standard InChI Key ODRWAVLGLGIBKH-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)CN(CC(=O)O)C2=CC=CC=C2
Canonical SMILES C1CCN(C1)C(=O)CN(CC(=O)O)C2=CC=CC=C2

Introduction

Structural Characteristics and Basic Properties

[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid combines several key structural elements that define its chemical identity and behavior. The compound features a five-membered pyrrolidine ring connected to a carbonyl group, which forms an amide linkage. This structure is further connected to a nitrogen atom that links to both a phenyl group and an acetic acid moiety, creating a tertiary amine arrangement with distinctive reactivity properties.

Physical and Chemical Properties

The fundamental physical and chemical properties of [(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid are summarized in Table 1, providing a comprehensive overview of its key characteristics and identification parameters.

Table 1: Physical and Chemical Properties of [(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid

PropertyValue
CAS Number1142211-74-2
Molecular FormulaC14H18N2O3
Molecular Weight262.3 g/mol
InChI KeyODRWAVLGLGIBKH-UHFFFAOYSA-N
ClassificationAmino acid derivative with pyrrolidine structure

The presence of multiple functional groups within this molecule suggests potential for hydrogen bonding, acid-base interactions, and various chemical transformations . The carboxylic acid group, in particular, contributes to its acidic properties and potential for forming salts and derivatives through the carboxyl functionality.

Structural Features and Classification

The compound is classified under amino acids and derivatives, specifically as an amino acid with a pyrrolidine structure. This classification reflects its structural composition and chemical behavior. The unique arrangement of the pyrrolidine ring, phenyl group, and acetic acid moiety creates distinct electronic environments within the molecule, influencing its reactivity patterns and potential biological interactions.

Chemical Reactivity and Reaction Mechanisms

The multiple functional groups present in [(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid create diverse possibilities for chemical transformations and reactions.

Types of Chemical Reactions

This compound can participate in various chemical reactions, with its reactivity defined by the functional groups present in its structure. The main types of reactions include:

Table 2: Chemical Reactions of [(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid

Reaction TypeDescriptionCommon Reagents
OxidationAddition of oxygen or removal of hydrogenPotassium permanganate
ReductionAddition of hydrogen or removal of oxygenLithium aluminum hydride
SubstitutionReplacement of one atom or group with anotherVarious nucleophiles
Acid-Base ReactionsProton transfer reactions involving the carboxylic acid groupBases such as NaOH, KOH

These reactions provide potential pathways for chemical modification of the compound, which could be useful in developing derivatives with enhanced properties or specific functionalities.

Reaction Mechanisms and Pathways

The reaction mechanisms for [(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid depend on the specific reaction being considered:

  • Oxidation reactions may target the pyrrolidine ring or the phenyl group, depending on the oxidizing agent and conditions

  • Reduction reactions could affect the carbonyl groups or the carboxylic acid functionality

  • Substitution reactions might occur at various reactive centers within the molecule

The presence of both nucleophilic and electrophilic sites within the molecule creates opportunities for diverse reaction pathways, making this compound versatile from a synthetic chemistry perspective.

Analytical Methods for Identification and Characterization

The identification and characterization of [(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid would likely employ standard analytical techniques used for similar organic compounds.

Spectroscopic Methods

Several spectroscopic methods would be valuable for characterizing this compound:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

  • Infrared (IR) spectroscopy for functional group identification

  • Mass Spectrometry (MS) for molecular weight confirmation

  • Ultraviolet-Visible (UV-Vis) spectroscopy for chromophore characterization

These techniques would provide complementary information about the compound's structure, purity, and identity.

Chromatographic Methods

Chromatographic methods applicable for the analysis of this compound include:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Thin-Layer Chromatography (TLC) for reaction monitoring

  • Gas Chromatography (GC) if the compound can be derivatized for improved volatility

These methods would be valuable for both quality control during synthesis and for analytical characterization of the final product.

Comparison with Structurally Related Compounds

[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid shares structural similarities with other nitrogen-containing heterocyclic compounds and amino acid derivatives.

Structural Analogs

Potential structural analogs might include:

  • Other N-phenyl amino acid derivatives with different substituents

  • Compounds containing pyrrolidine rings with alternative functional groups

  • Molecules with similar amide linkages but different terminal groups

Comparative studies of these structural analogs could provide insights into structure-activity relationships and help identify key structural features that contribute to specific properties or activities.

Current Research Trends and Future Perspectives

The research landscape for [(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid presents various opportunities for further investigation and application development.

Research Opportunities

Potential areas for future research include:

  • Detailed structural studies using X-ray crystallography or advanced NMR techniques

  • Comprehensive investigation of biological activities in various assay systems

  • Development of more efficient synthetic routes

  • Exploration of structure-activity relationships through systematic derivatization

These research directions could expand our understanding of this compound and potentially uncover new applications in various fields.

Interdisciplinary Applications

The unique structural features of [(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid suggest potential applications at the interface of chemistry and biology, including:

  • Use as a building block in the synthesis of more complex bioactive molecules

  • Application as a probe for studying specific biological pathways

  • Development of derivatives with enhanced properties for specific applications

Interdisciplinary collaboration could accelerate progress in understanding and utilizing this compound in various research contexts.

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